

A Comprehensive Technical Guide to 4'-(Difluoromethoxy)acetanilide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4'-(Difluoromethoxy)acetanilide

Cat. No.: B1591020

[Get Quote](#)

Abstract

This technical guide provides an in-depth examination of **4'-(Difluoromethoxy)acetanilide**, a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. We will detail its core physicochemical properties, including its definitive molecular weight and formula, and present a robust, field-tested synthesis protocol with a focus on the causal relationships behind procedural choices. Furthermore, this document explores the compound's critical applications as a key synthetic intermediate and a certified reference standard, particularly in the manufacturing of proton pump inhibitors like pantoprazole. The guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.

Introduction: The Strategic Importance of Fluorination

4'-(Difluoromethoxy)acetanilide, also known by its IUPAC name N-[4-(difluoromethoxy)phenyl]acetamide, is an acetanilide derivative distinguished by a difluoromethoxy (-OCH₂F) substituent.^{[1][2]} This functional group is not merely an arbitrary addition; it is a strategic modification employed in modern medicinal chemistry. The difluoromethoxy group often serves as a bioisostere for more common methoxy (-OCH₃) or hydroxyl (-OH) groups.^[1] Its inclusion can significantly enhance a molecule's metabolic stability

by blocking sites susceptible to oxidative degradation, while maintaining or favorably modulating steric and electronic properties—a critical advantage in drug design and lead optimization.[\[1\]](#)

The primary industrial significance of **4'-(Difluoromethoxy)acetanilide** stems from its role as a pivotal intermediate in the synthesis of pharmaceuticals, most notably the proton pump inhibitor pantoprazole.[\[1\]](#) It is also identified as a reference impurity (Pantoprazole Impurity 50), making its availability in a highly pure form essential for analytical method development, validation, and quality control in pharmaceutical manufacturing.[\[1\]](#)

Core Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research and development. The key identifiers and physicochemical data for **4'-(Difluoromethoxy)acetanilide** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ F ₂ NO ₂	[1] [2] [3]
Molecular Weight	201.17 g/mol	[1] [2] [3]
CAS Number	22236-11-9	[1] [2] [3]
IUPAC Name	N-[4-(difluoromethoxy)phenyl]acetamide	[1] [2]
Appearance	White to off-white solid	[1]
Melting Point	114-116 °C	[1] [4]
Boiling Point	338.6 ± 37.0 °C (Predicted)	[5] [6]
Density	1.274 ± 0.06 g/cm ³ (Predicted)	[6]
Flash Point	>110 °C	[6] [7] [8]
SMILES	CC(=O)NC1=CC=C(C=C1)OC(F)F	[1] [2]
InChIKey	YZAFOMJODXAJQD-UHFFFAOYSA-N	[1] [2]

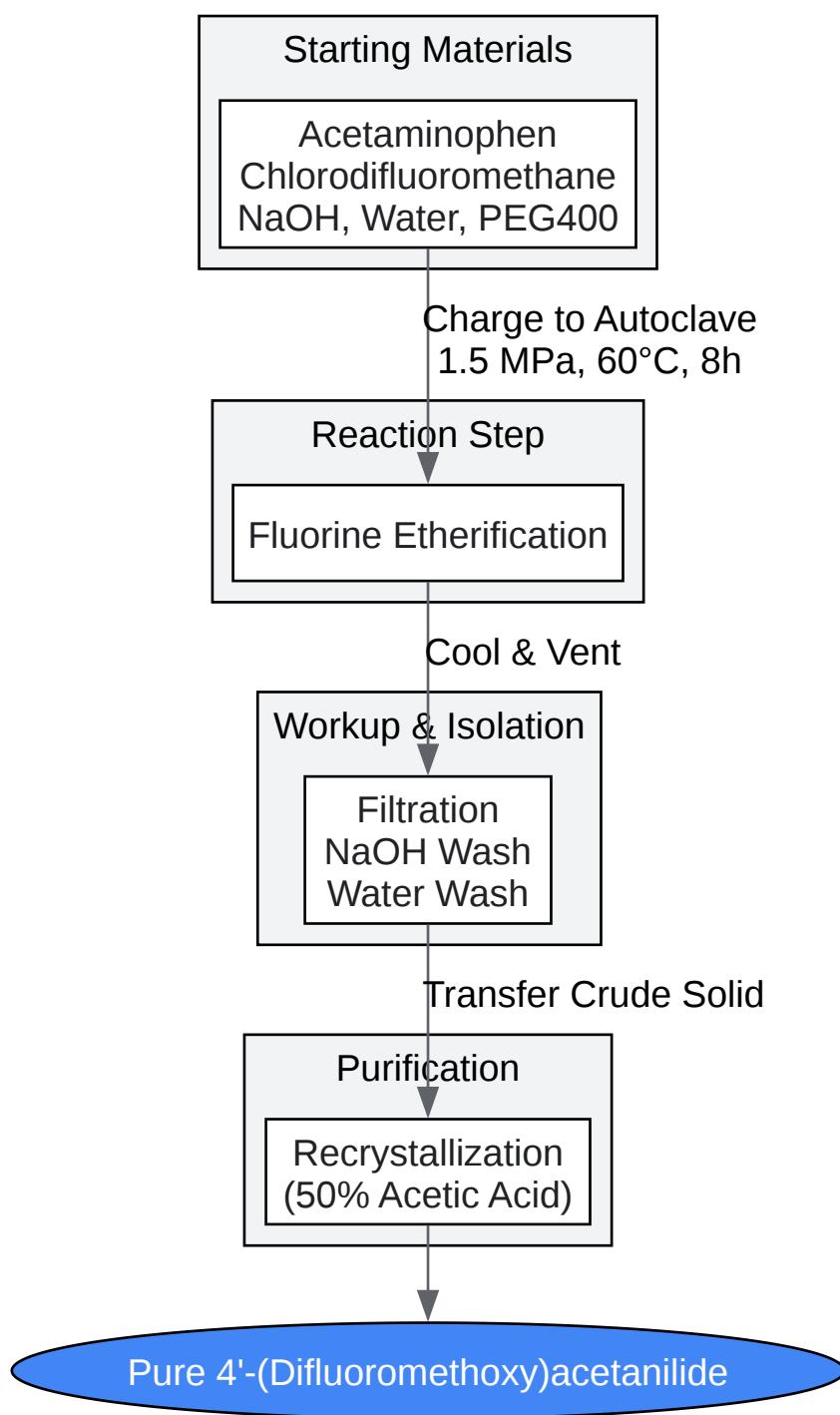
Synthesis Protocol: Fluorine Etherification of Acetaminophen

Several synthetic routes to **4'-(Difluoromethoxy)acetanilide** exist, but one of the most direct and industrially relevant methods involves the fluorine etherification of a readily available starting material: acetaminophen (paracetamol).[\[4\]](#) This process leverages high-pressure conditions to react the acetaminophen-derived phenoxide with chlorodifluoromethane.

Mechanistic Rationale

The choice of reagents and conditions is dictated by the chemical principles of nucleophilic substitution.

- Starting Material: Acetaminophen is an ideal precursor as it already contains the N-acetylated aniline backbone.
- Base (Sodium Hydroxide): The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group on acetaminophen. Sodium hydroxide serves as a strong, cost-effective base to generate the sodium phenoxide intermediate. This step is critical as the phenoxide is a far more potent nucleophile than the neutral hydroxyl group.
- Difluoromethylating Agent (Chlorodifluoromethane, Freon-22): This gaseous reagent is the source of the difluoromethyl group. The reaction proceeds via an S_N2 -type attack of the phenoxide ion on the carbon atom of chlorodifluoromethane.
- Solvent (Water): Water is used as a solvent, making this a greener and more economical process compared to many organic solvents.^[4]
- Phase-Transfer Catalyst (e.g., PEG400): Because chlorodifluoromethane has low solubility in water, a phase-transfer catalyst (PTC) is employed. The PTC facilitates the transport of the water-soluble phenoxide anion into an organic phase or an interface where it can more effectively react with the gaseous reactant.
- High-Pressure Autoclave: The use of a sealed, high-pressure reactor is mandatory.^[4] It serves two purposes: 1) to contain the gaseous chlorodifluoromethane and 2) to increase its concentration in the reaction medium according to Henry's Law, thereby accelerating the reaction rate.


Step-by-Step Experimental Protocol

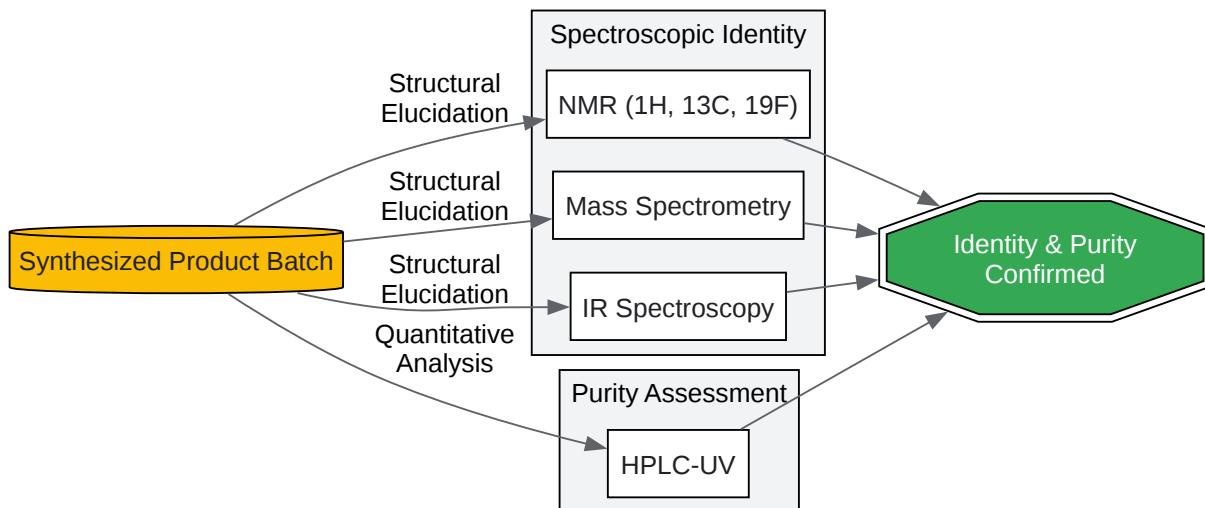
This protocol is adapted from established patent literature and should only be performed by trained personnel in a properly equipped laboratory.^[4]

- Reactor Charging: To a high-pressure autoclave, add 400g of water, 30.2g of acetaminophen, 16g of sodium hydroxide, and 1.5g of a phase-transfer catalyst such as PEG400.
- Sealing and Inerting: Seal the autoclave system securely. Purge the system with an inert gas like nitrogen to remove oxygen.

- Pressurization and Reaction: Introduce chlorodifluoromethane gas into the autoclave until the internal pressure reaches 1.5 MPa.
- Heating and Agitation: While stirring vigorously, heat the reaction mixture to 60 °C. Maintain these conditions (1.5 MPa, 60 °C) for approximately 8 hours.
- Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature. Carefully and slowly vent the excess chlorodifluoromethane into a suitable scrubbing system.
- Product Isolation: Filter the resulting reaction liquid. The solid filter cake contains the crude product.
- Purification: Wash the filter cake with a 5% (w/w) sodium hydroxide solution to remove any unreacted acetaminophen, followed by washing with water until the filtrate is neutral.
- Recrystallization: Recrystallize the crude product from a 50% aqueous acetic acid solution at 80 °C to yield pure **4'-(Difluoromethoxy)acetanilide** solid.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **4'-(Difluoromethoxy)acetanilide**.

Analytical Characterization Workflow

To ensure the synthesized product meets the required specifications for identity, purity, and quality, a standard battery of analytical tests is employed. This self-validating system confirms the molecular structure and quantifies any impurities.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , and ^{19}F NMR are indispensable for structural elucidation. The ^1H NMR will show characteristic signals for the aromatic protons, the acetyl methyl group, and the N-H proton. Crucially, the difluoromethoxy proton will appear as a triplet due to coupling with the two fluorine atoms. ^{19}F NMR provides a definitive signal for the fluorine environment.
- Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, further validating the elemental composition.
- Infrared (IR) Spectroscopy: Identifies the key functional groups present, such as the N-H stretch, the C=O (amide) stretch, and C-O and C-F bond vibrations.
- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any starting materials, by-products, or other impurities.

Quality Control Analytical Workflow

[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for quality control.

Safety and Handling

Proper handling of **4'-(Difluoromethoxy)acetanilide** is essential to ensure laboratory safety. The compound is classified as harmful if swallowed and causes skin and eye irritation.[8][9] It may also cause respiratory irritation.[8][9]

- Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[10]
- Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10]
- Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

- Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[9][10] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) and away from incompatible materials such as strong acids.[6][9]

Conclusion

4'-(Difluoromethoxy)acetanilide is more than just a chemical compound; it is a strategic building block in the development of modern pharmaceuticals. Its molecular formula of $C_9H_9F_2NO_2$ and molecular weight of 201.17 g/mol are the starting points for its application in complex synthetic pathways.[1][2][3] The robust synthesis from acetaminophen demonstrates an efficient route to this valuable intermediate. A thorough understanding of its properties, synthesis, and handling is critical for any scientist or researcher working in the fields of medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4'-(Difluoromethoxy)acetanilide | 22236-11-9 [smolecule.com]
- 2. N-(4-(Difluoromethoxy)phenyl)acetamide | $C_9H_9F_2NO_2$ | CID 15906032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4'-(Difluoromethoxy)acetanilide | 22236-11-9 [chemicalbook.com]
- 4. CN102796021B - Method for synthesis of pantoprazole intermediate 4-difluoromethoxyacetanilide - Google Patents [patents.google.com]
- 5. chemigran.com [chemigran.com]
- 6. 22236-11-9 CAS MSDS (4'-(Difluoromethoxy)acetanilide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chemwhat.com [chemwhat.com]
- 8. 22236-11-9 Cas No. | 4'-(Difluoromethoxy)acetanilide | Apollo [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4'-(Difluoromethoxy)acetanilide: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591020#molecular-weight-and-formula-of-4-difluoromethoxy-acetanilide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com